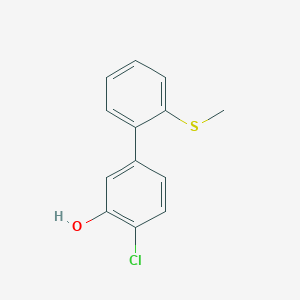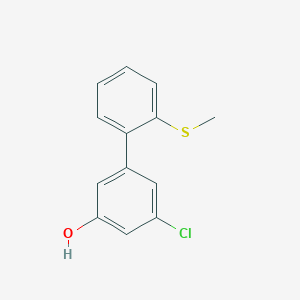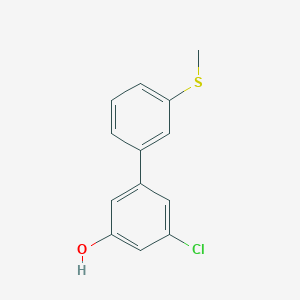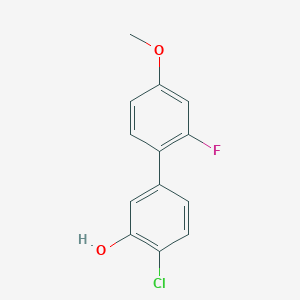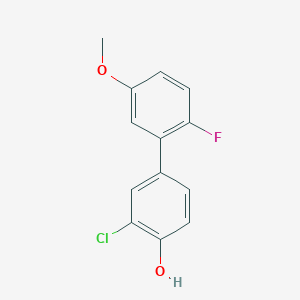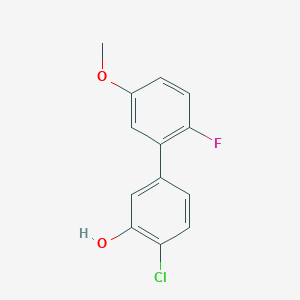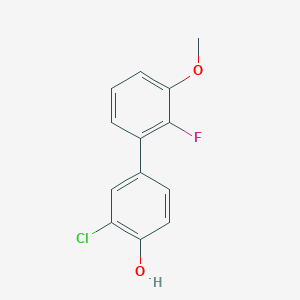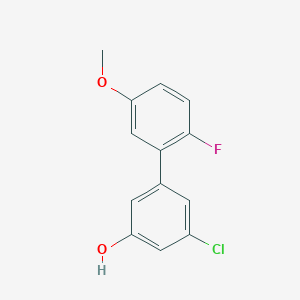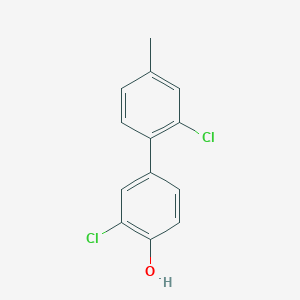
2-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% is a chlorinated phenol compound with a wide range of uses in scientific research. It is a colorless to pale yellow solid that is soluble in organic solvents and has a melting point of 68-69°C. It is often used as an intermediate in the synthesis of organic compounds and has been studied for its potential applications in various areas such as biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use as a biocompatible material for drug delivery systems, as well as for its ability to inhibit the growth of certain bacteria and fungi. It has also been used in the synthesis of various organic compounds, including drugs, dyes, and other chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% is not fully understood. However, it is believed to act as a free radical scavenger, preventing the formation of reactive oxygen species that can cause cellular damage. It is also thought to act as an inhibitor of certain enzymes and may possess anti-inflammatory properties.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been shown to possess antifungal and antibacterial properties. In addition, it has been shown to possess anti-cancer properties and to inhibit the growth of certain types of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to obtain and is relatively inexpensive. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and must be handled with caution. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95%. These include further research into its potential applications in drug delivery systems, its anti-cancer properties, and its potential use as a preservative or disinfectant. Additionally, further research could be conducted into its ability to inhibit the growth of certain bacteria and fungi, as well as its potential use as a biocompatible material for tissue engineering. Finally, further research could be conducted into its potential use as a synthetic intermediate for the production of various organic compounds.
Synthesemethoden
2-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of a chlorinated phenol with an acid chloride in the presence of an aluminum chloride catalyst. Other methods include the reaction of 2-chloro-4-methylphenol with thionyl chloride or phosphorus oxychloride.
Eigenschaften
IUPAC Name |
2-chloro-5-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-4-10(12(15)6-8)9-3-5-11(14)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMROBFHRLMBZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685995 |
Source


|
| Record name | 2',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-52-8 |
Source


|
| Record name | 2',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

